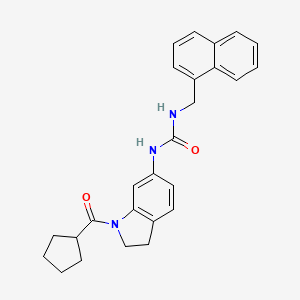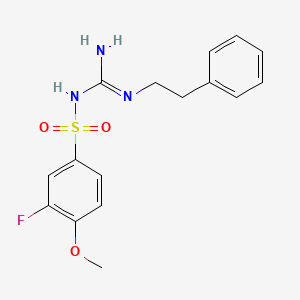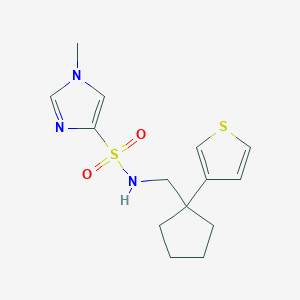
1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential interactions with various biological targets due to the presence of the imidazole ring, a sulfonamide group, and a thiophene moiety.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide, they do offer insights into the synthesis of related compounds. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides is detailed, indicating that the imidazole moiety can be functionalized to produce compounds with significant biological activity . Similarly, the preparation of Brønsted acidic ionic liquids derived from imidazole suggests that the imidazole ring can be modified to introduce sulfonic acid groups, which could be relevant for the synthesis of sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The imidazole ring provides a platform for further substitution, allowing for the introduction of various functional groups that can modulate the compound's properties. The presence of a sulfonamide group is particularly noteworthy, as sulfonamides are known to interact with enzymes and receptors, often acting as inhibitors or antagonists . The thiophene ring is another common structural motif in drug design, known for its ability to engage in π-π stacking interactions and hydrogen bonding, which can enhance binding affinity to biological targets.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including conjugation with glutathione, as demonstrated by the non-enzymatic reaction of a nitroso-imidazole compound with glutathione to form N-hydroxy-sulfonamide adducts . This type of reaction is indicative of the potential detoxification pathways that imidazole derivatives might undergo in biological systems. Additionally, the use of imidazole-based ionic liquids for the thiocyanation and nitration of aromatic compounds suggests that the imidazole ring can be a reactive site for electrophilic substitution reactions, which could be relevant for the chemical modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The imidazole ring contributes to the basicity of the compound, while the sulfonamide group can introduce acidic properties. The balance between these acidic and basic sites can affect the solubility, stability, and reactivity of the compound. The thiophene ring can contribute to the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Applications De Recherche Scientifique
Overview of Sulfonamides
Sulfonamides, including compounds like 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide, have been extensively studied for their diverse biological activities. These compounds are a significant class of synthetic bacteriostatic antibiotics, utilized for the therapy of bacterial infections and diseases caused by other microorganisms since their discovery before the introduction of penicillin in 1941. Their applications extend beyond antibacterial activities, showing promise in areas such as cancer treatment, glaucoma, inflammation, and even dandruff management (Gulcin & Taslimi, 2018).
Anticancer Applications
Recent patents and scientific studies have indicated that sulfonamides, due to their structural diversity and ability to interact with various biological targets, possess anticancer properties. They have been investigated as potential therapeutic agents against various types of cancer, offering a new avenue for oncology research (Azevedo-Barbosa et al., 2020).
Environmental Impact and Removal Technologies
The presence of sulfonamides in the environment, especially water bodies, has raised concerns due to their persistence and potential to induce antimicrobial resistance. Studies have focused on the development of cleaner, more efficient technologies for removing these compounds from water, highlighting the importance of sustainable approaches to mitigate their impact (Prasannamedha & Kumar, 2020).
Role in Treating Superficial Mycoses
Sulfonamide compounds have also been recognized for their effectiveness in treating superficial mycoses, such as infections caused by dermatophytes, yeasts, and molds. Their broad spectrum of activity and safety profile make them suitable for use in various topical formulations, offering an alternative to traditional antifungal treatments (Lackner & Clissold, 1989).
Propriétés
IUPAC Name |
1-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-17-8-13(15-11-17)21(18,19)16-10-14(5-2-3-6-14)12-4-7-20-9-12/h4,7-9,11,16H,2-3,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVWXMVIRSBUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)
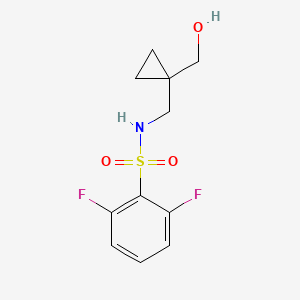


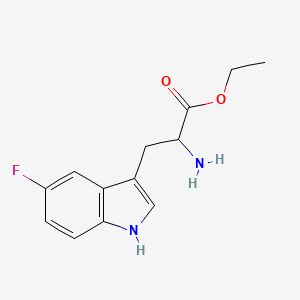
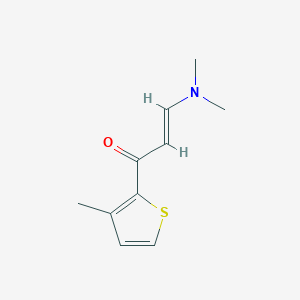

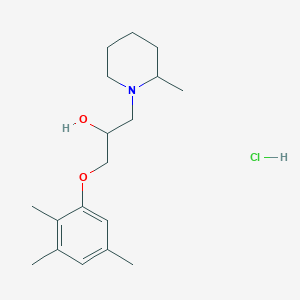

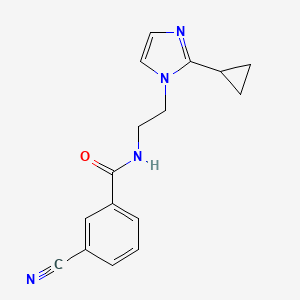
![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)
